step-by-step synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline
step-by-step synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline
An In-depth Technical Guide to the Synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. The described methodology is centered around a classical nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable strategy for the formation of carbon-nitrogen bonds in aromatic systems. This document is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also the underlying chemical principles, characterization data, and a visual representation of the synthetic workflow. The insights provided herein are grounded in established chemical literature and are designed to be self-validating for experienced chemists.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse and potent biological activities.[1][2][3][4] The quinoxaline scaffold is a key structural motif in numerous therapeutic agents, exhibiting a wide spectrum of pharmacological properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][3][4] The introduction of a piperazine moiety, another privileged scaffold in medicinal chemistry, often enhances the biological profile of a molecule.[2][5][6]
The target molecule, 2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline, with CAS Number 339105-64-5, is a hybrid structure that combines the quinoxaline and pyridylpiperazine pharmacophores.[7] This strategic combination is anticipated to yield compounds with interesting biological profiles, potentially as antipsychotic or anticancer agents.[8][9][10][11]
This guide will focus on the synthesis of this target molecule via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoxaline and 1-(pyridin-2-yl)piperazine. This method is favored for its reliability, operational simplicity, and the general commercial availability of the starting materials.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the secondary amine of the 1-(pyridin-2-yl)piperazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the quinoxaline ring. The chlorine atom, a good leaving group, is subsequently displaced. The pyrazine ring of the quinoxaline is inherently electron-withdrawing, which activates the chloro-substituted carbon towards nucleophilic attack.[12]
An alternative approach for the synthesis of similar compounds involves a Buchwald-Hartwig amination.[13][14][15] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be particularly useful when the SNAr reaction is sluggish or provides low yields.[13][14][16][17] However, for this specific target, the SNAr reaction is generally efficient and more cost-effective as it does not require a metal catalyst and specialized ligands.
Reaction Workflow Diagram
Caption: Synthetic workflow for 2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-Chloroquinoxaline | 164.60 | 1448-87-9 | Commercially Available |
| 1-(Pyridin-2-yl)piperazine | 163.22 | 34803-66-2 | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | Commercially Available |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Commercially Available |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Commercially Available |
| Hexane | 86.18 | 110-54-3 | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Commercially Available |
| Silica Gel (for column chromatography) | - | 7631-86-9 | Commercially Available |
Step-by-Step Procedure
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Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoxaline (1.0 g, 6.08 mmol, 1.0 equiv).
-
Add 1-(pyridin-2-yl)piperazine (1.09 g, 6.69 mmol, 1.1 equiv) to the flask.
-
Add anhydrous sodium carbonate (1.29 g, 12.16 mmol, 2.0 equiv) as a base to neutralize the HCl generated during the reaction.
-
Add N,N-dimethylformamide (DMF, 30 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting material (2-chloroquinoxaline) is no longer visible on the TLC plate.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed with liquid-liquid extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as indicated by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline as a solid.
-
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₇N₅ |
| Molecular Weight | 291.35 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.56 (s, 1H), 8.19 (d, J = 4.8 Hz, 1H), 7.98 (dd, J = 8.4, 1.2 Hz, 1H), 7.68-7.60 (m, 2H), 7.52 (ddd, J = 8.8, 7.2, 2.0 Hz, 1H), 7.35 (td, J = 8.4, 1.2 Hz, 1H), 6.69-6.64 (m, 2H), 4.07 (t, J = 5.2 Hz, 4H), 3.84 (t, J = 5.2 Hz, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 159.2, 154.5, 148.0, 142.3, 141.6, 137.8, 129.2, 129.0, 127.4, 125.7, 113.6, 107.2, 49.3, 45.3 |
| Mass Spectrometry (ESI-MS) | m/z 292.15 [M+H]⁺ |
| Melting Point | To be determined experimentally |
Note: NMR chemical shifts are predictive and may vary slightly based on the solvent and instrument used.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
2-Chloroquinoxaline is a hazardous substance and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline. The described SNAr reaction is a robust and efficient method for the preparation of this and similar quinoxaline derivatives. The provided step-by-step protocol, along with the characterization data, will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
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